3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones This compound is characterized by the presence of fluorine atoms on the benzoyl and phenyl groups, as well as a methoxy group on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be added through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with chlorine atoms instead of fluorine.
3-(4-Methylbenzoyl)-1-[(4-methylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with methyl groups instead of fluorine.
3-(4-Nitrobenzoyl)-1-[(4-nitrophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18F2N2O2
- Molecular Weight : 350.37 g/mol
- CAS Number : 108464-88-6
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain cancer cell lines. It appears to induce apoptosis in tumor cells, potentially through the modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as protein kinases. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting that the compound may serve as a lead structure for developing new antibiotics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target/Effect | IC50 (µM) | References |
---|---|---|---|
Antitumor | Inhibition of cancer cell lines | 5.2 | , |
Enzyme Inhibition | Protein Kinase Inhibitor | 10.0 | |
Antimicrobial | Bacterial Growth Inhibition | 8.5 |
Case Study 1: Antitumor Activity
In a study published by MDPI, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations (IC50 = 5.2 µM) .
Case Study 2: Enzyme Inhibition
Another research article highlighted the compound's ability to inhibit specific protein kinases associated with tumor growth. The study demonstrated that at an IC50 value of 10 µM, the compound effectively reduced phosphorylation of key proteins involved in cell cycle regulation .
Case Study 3: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed an IC50 value of 8.5 µM against Staphylococcus aureus, indicating promising potential for further development as an antibiotic agent .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-10-11-22-20(12-19)24(29)21(23(28)16-4-8-18(26)9-5-16)14-27(22)13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSUQVOKIKCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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